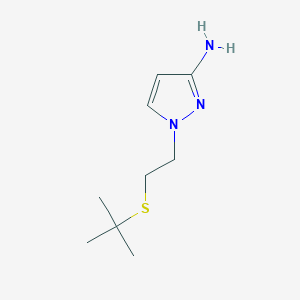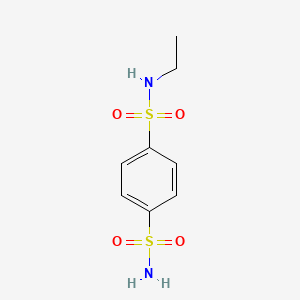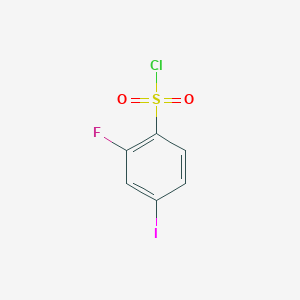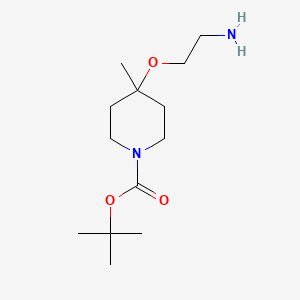
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a bromine atom and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,3-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other organic molecules to form esters or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Aplicaciones Científicas De Investigación
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-isopropoxypyridine: Similar in structure but with a pyridine ring instead of a triazole ring.
5-bromo-2-(propan-2-yl)pyrimidine: Contains a pyrimidine ring, differing in nitrogen atom arrangement.
Uniqueness
5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts distinct electronic properties and reactivity compared to other heterocycles. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C6H8BrN3O2 |
|---|---|
Peso molecular |
234.05 g/mol |
Nombre IUPAC |
5-bromo-2-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-3(2)10-8-4(6(11)12)5(7)9-10/h3H,1-2H3,(H,11,12) |
Clave InChI |
FGTXGQSVRVVLAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1N=C(C(=N1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)

![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)


![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)






![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)
